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Compound Name: Lu AA41063

Cat. No.: B1675344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Lu AA41063 is a potent and selective, non-xanthine antagonist of the adenosine A2A receptor

(A2AR). Developed by H. Lundbeck A/S, it was investigated as a potential therapeutic agent for

neurodegenerative conditions, particularly Parkinson's disease. Its chemical designation is 4-

(3,3-dimethylbutyrylamino)-3,5-difluoro-N-(1,3-thiazol-2-yl)benzamide. While showing high

affinity for the A2AR, challenges with aqueous solubility led to the development of a water-

soluble prodrug, Lu AA47070. Despite promising preclinical findings, the clinical development

of Lu AA41063 and its prodrug was discontinued. This guide provides a comprehensive

overview of the discovery, synthesis, and preclinical data associated with Lu AA41063.

Discovery and Rationale
The discovery of Lu AA41063 was driven by the therapeutic potential of antagonizing the

adenosine A2A receptor for the treatment of Parkinson's disease.[1][2] The A2A receptor is

highly expressed in the basal ganglia, a brain region critically involved in motor control. In

Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor

impairments. A2A receptors are co-localized with dopamine D2 receptors, and their antagonism

has been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic

approach to symptom management.
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Lu AA41063 emerged from a structure-activity relationship (SAR) campaign aimed at

developing potent and selective A2AR antagonists with improved drug-like properties over

earlier xanthine-based antagonists.[2]

Synthesis
While a detailed, step-by-step protocol for the synthesis of Lu AA41063 is not publicly available

in its entirety, the general synthetic approach for this class of N-thiazolyl-benzamides can be

inferred from the medicinal chemistry literature. The synthesis likely involves the coupling of a

substituted benzoic acid with a 2-aminothiazole derivative. A plausible synthetic workflow is

outlined below.

Experimental Workflow: Synthesis of Lu AA41063
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Preparation of Key Intermediates

Synthesis of Benzamide Moiety

Final Coupling Step

4-amino-3,5-difluorobenzoic acid

Acylation of the aniline

3,3-dimethylbutanoyl chloride 2-aminothiazole

Amide bond formation

4-(3,3-dimethylbutyrylamino)-3,5-difluorobenzoic acid

Base (e.g., pyridine)

Lu AA41063
(4-(3,3-dimethylbutyrylamino)-3,5-difluoro-N-thiazol-2-yl-benzamide)

Coupling agent (e.g., HATU, EDCI)
or conversion to acid chloride
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Caption: Plausible synthetic workflow for Lu AA41063.

Methodology
Acylation: 4-amino-3,5-difluorobenzoic acid is acylated with 3,3-dimethylbutanoyl chloride in

the presence of a base (e.g., pyridine) to yield 4-(3,3-dimethylbutyrylamino)-3,5-

difluorobenzoic acid.
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Amide Coupling: The resulting benzoic acid derivative is then coupled with 2-aminothiazole.

This can be achieved through activation of the carboxylic acid with a coupling agent (e.g.,

HATU, EDCI) or by converting the carboxylic acid to an acid chloride followed by reaction

with 2-aminothiazole.

Mechanism of Action and Signaling Pathway
Lu AA41063 functions as an antagonist at the adenosine A2A receptor, a G-protein coupled

receptor (GPCR). The A2A receptor is typically activated by endogenous adenosine, leading to

the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP

(cAMP). By blocking this interaction, Lu AA41063 prevents the downstream signaling cascade.

Adenosine A2A Receptor Signaling Pathway
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Prepare cell membranes
expressing human A2A receptors

Incubate membranes, radioligand,
and varying concentrations of Lu AA41063

Select a suitable radioligand
(e.g., [3H]CGS21680)

Separate bound and free radioligand
(e.g., via filtration)

Quantify bound radioactivity
(e.g., using a scintillation counter)

Analyze data to determine IC50
and calculate Ki
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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